molecular formula C19H19N3O3S2 B2567397 N-(3,4-dimethylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171527-93-7

N-(3,4-dimethylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2567397
CAS No.: 1171527-93-7
M. Wt: 401.5
InChI Key: CNRAOOALXQBRPB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3,4-dimethylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in the synthesis and study of thiazole carboxylic acid derivatives. These derivatives are obtained through acylation, methylation, and subsequent chemical reactions to produce various substituted amino derivatives. This process highlights the compound's utility in synthesizing complex molecules with potential bioorganic and medicinal applications (Dovlatyan et al., 2004).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of thiazole derivatives, closely related to this compound, is essential for understanding their pharmaceutical and biological activities. Spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance have been used to identify different tautomeric forms, indicating the compound's relevance in bioorganic and medicinal chemistry research (Erturk et al., 2016).

Biological Evaluation and Molecular Docking

Research involving benzenesulfonamide derivatives, which share structural similarities with this compound, includes biological evaluation and molecular docking studies. These studies aim to understand the interaction of such compounds with biological targets, contributing to the development of novel therapeutic agents (Fahim & Shalaby, 2019).

Photophysical Properties and Applications

The study of thiazole derivatives with sulfur-containing groups, like this compound, reveals their photophysical properties. These properties are crucial for applications in material sciences, sensing of hazardous compounds, and biomolecular sciences. Understanding the electronic structures and effects of sulfur-containing functional groups can lead to the development of novel fluorescent molecules for diverse applications (Murai et al., 2018).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-5-15(10-13(12)2)20-18(23)17-11-26-19(22-17)21-14-6-8-16(9-7-14)27(3,24)25/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRAOOALXQBRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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